1-(3,4-Dimethylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQZZOTXFJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955544 | |

| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33967-19-0 | |

| Record name | 1-(3,4-Dimethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-Dimethylphenyl)ethanol

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's core properties, synthesis methodologies, chemical reactivity, and safety protocols. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

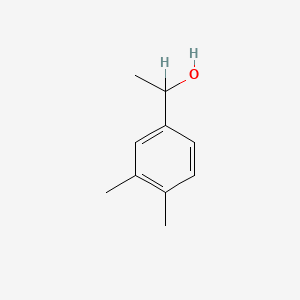

This compound is a secondary benzylic alcohol. Its structure, featuring a hydroxyl-bearing ethyl group attached to a 3,4-dimethyl substituted benzene ring, dictates its physical properties and chemical behavior. The presence of the aromatic ring and the secondary alcohol functional group are the primary drivers of its reactivity.

Molecular Structure

Caption: 2D structure of this compound.

Chemical Identifiers and Core Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 33967-19-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Colourless Oil | [4][5] |

| Purity | Typically ≥97% | [1] |

| MDL Number | MFCD08442206 | [1][2] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [5] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Expected Spectroscopic Data

While specific spectra should be obtained from the supplier for a given lot, the structure of this compound allows for the prediction of its key spectroscopic features.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic Protons (3H): Signals in the aromatic region (~7.0-7.2 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted ring.Methine Proton (1H, -CHOH): A quartet due to coupling with the adjacent methyl group.Hydroxyl Proton (1H, -OH): A broad singlet, which is exchangeable with D₂O.Methyl Protons (3H, -CH(OH)CH₃): A doublet, coupled to the methine proton.Aromatic Methyl Protons (6H, Ar-CH₃): Two distinct singlets in the aliphatic region. |

| ¹³C NMR | Signals corresponding to eight distinct carbon environments: two aromatic C-H, four aromatic quaternary carbons (including two C-CH₃, one C-C(OH), and one C-H), one methine carbon (-CHOH), and three methyl carbons. |

| IR | O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ characteristic of an alcohol.C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.C=C Stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹.C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 150.Fragment Ions: A prominent peak at m/z = 135 corresponding to the loss of a methyl group ([M-15]⁺), and a base peak at m/z = 132 from the loss of water ([M-18]⁺), characteristic of a benzylic alcohol. |

Synthesis Methodologies

This compound is typically synthesized through one of two primary, high-yielding routes: the reduction of a ketone or the addition of a Grignard reagent to an aldehyde. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.

Method 1: Reduction of 3',4'-Dimethylacetophenone

This is a straightforward and common method involving the reduction of the corresponding ketone, 3',4'-Dimethylacetophenone (CAS: 3637-01-2).[6][7] The causality here is the conversion of a carbonyl group (C=O) to a hydroxyl group (CH-OH) using a hydride-donating reducing agent.

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 3',4'-dimethylacetophenone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[8] Place the flask in an ice bath to control the reaction temperature.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the stirred solution. The exothermicity of the reaction must be managed; maintaining a low temperature prevents side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic and effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Expert Insight: While chemical reduction with agents like NaBH₄ is efficient for producing the racemic alcohol, biological reduction methods offer a pathway to enantiomerically pure alcohols. Studies have shown that using plant-based biocatalysts, such as sugar beet cell cultures, can reduce 1-(3,4-dimethylphenyl)ethanone to the corresponding chiral alcohol with high yield and excellent enantiomeric excess (>99%).[9][10] This "green chemistry" approach is highly valuable in pharmaceutical development where single enantiomers are often required.

Method 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction provides an alternative route, building the molecule from smaller precursors.[11] It involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of an aldehyde.[12][13][14]

Caption: Workflow for the synthesis via Grignard reaction.

Protocol: Grignard Synthesis

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. All glassware must be scrupulously dry, as Grignard reagents react with water.[15]

-

Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of methyl bromide (1.0 eq) in anhydrous ether. Add a few drops of the bromide solution to initiate the reaction (indicated by cloudiness or bubbling). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[15]

-

Aldehyde Addition: After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath. Add a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous ether dropwise from the funnel. This addition is exothermic and must be controlled.

-

Reaction & Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Then, pour the reaction mixture cautiously onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Extraction & Purification: Follow steps 5-7 as described in the reduction protocol.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its secondary benzylic alcohol functionality. The proximity of the hydroxyl group to the electron-rich aromatic ring stabilizes carbocation intermediates, facilitating reactions that proceed via SN1 or E1 mechanisms.[16]

Sources

- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]

- 2. 33967-19-0|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]

- 6. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 7. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. Khan Academy [khanacademy.org]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

Introduction: Defining a Key Synthetic Intermediate

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol (CAS: 33967-19-0)

This compound is a secondary benzylic alcohol that serves as a critical building block in organic synthesis. Its structural features—a chiral center and a substituted aromatic ring—make it a valuable precursor for more complex molecular architectures. Primarily, it is recognized as a key intermediate in the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used in veterinary medicine as a sedative and analgesic.[1] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for professionals in chemical research and drug development.

Core Chemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 33967-19-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Appearance | Colorless Oil | [5][6] |

| MDL Number | MFCD08442206 | [2] |

Part 1: Synthesis Methodologies and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 3',4'-dimethylacetophenone, or via nucleophilic addition to an aldehyde. The choice of method often depends on factors such as desired yield, stereoselectivity, cost, and environmental impact.

Methodology 1: Reductive Synthesis from 3',4'-Dimethylacetophenone

The most direct and widely employed route is the reduction of the carbonyl group of 3',4'-dimethylacetophenone. This transformation is a cornerstone of organic synthesis for producing secondary alcohols.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is frequently the reagent of choice for this reduction on a laboratory scale. Its selection is justified by its excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides that might be present in more complex substrates. Furthermore, it is safer to handle and requires milder reaction conditions (typically alcoholic solvents at room temperature) compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: To a solution of 3',4'-dimethylacetophenone (1.0 eq) in methanol or ethanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, coole the mixture to 0 °C using an ice bath. The low temperature helps to control the initial exotherm of the reaction.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes. The slight excess of NaBH₄ ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add 1M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH₄ and the resulting borate esters. This process is accompanied by hydrogen gas evolution and should be performed in a well-ventilated fume hood.

-

Workup and Isolation: The product is typically extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Alternative Reductive Method: Biocatalysis For enantiomerically pure preparations, bioreduction using plant cells or isolated enzymes offers a green and highly selective alternative.[7] Studies have demonstrated the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone using biocatalysts like sugar beet cells, achieving high yields and excellent enantiomeric excess (>99%) for the (S)-enantiomer.[7] This approach is particularly valuable in pharmaceutical development where the chirality of a molecule is often critical to its biological activity.

Caption: Workflow for the reduction of 3',4'-dimethylacetophenone.

Methodology 2: Grignard Reaction

An alternative classical approach involves the nucleophilic addition of a methyl group to 3,4-dimethylbenzaldehyde using a Grignard reagent.

Mechanistic Principle: The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), acts as a potent methyl carbanion equivalent. It attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. A subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol.[8][9][10]

Trustworthiness through Protocol Control: The primary challenge and a critical control point in any Grignard reaction is the absolute exclusion of protic sources, especially water. Grignard reagents are powerful bases and will be instantly quenched by water, terminating the desired reaction. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[9][11]

Caption: Grignard reaction pathway for synthesis.

Part 2: Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

| Technique | Characteristic Signature | Rationale |

| ¹H NMR | ~7.0-7.2 ppm (m, 3H, Ar-H), ~4.8 ppm (q, 1H, CH-OH), ~2.2 ppm (s, 6H, 2 x Ar-CH₃), ~1.8 ppm (s, 1H, -OH), ~1.4 ppm (d, 3H, CH-CH₃) | The chemical shifts and splitting patterns (quartet for the carbinol proton, doublet for the adjacent methyl) are definitive for the 1-phenylethanol motif. The broad -OH singlet is exchangeable with D₂O. |

| ¹³C NMR | ~140-125 ppm (Ar-C), ~70 ppm (CH-OH), ~25 ppm (CH-CH₃), ~19 ppm (Ar-CH₃) | The downfield shift around 70 ppm is characteristic of a carbon atom bonded to an oxygen (-OH group). |

| IR Spectroscopy | 3600-3300 cm⁻¹ (broad, strong), 1150-1075 cm⁻¹ (strong) | A broad O-H stretching band confirms the presence of the alcohol functional group, with broadening due to hydrogen bonding.[12][13][14] The C-O stretch in the 1150-1075 cm⁻¹ range is indicative of a secondary alcohol.[12] |

| Mass Spec. | M⁺ at m/z = 150 , [M-18]⁺ at m/z = 132 , [M-15]⁺ at m/z = 135 | The molecular ion peak confirms the molecular weight. Fragmentation via dehydration (loss of H₂O) and alpha-cleavage (loss of a methyl group) are characteristic pathways for secondary alcohols.[13][14] |

Expert Insight: When monitoring the synthesis from 3',4'-dimethylacetophenone via IR spectroscopy, the most telling sign of a successful reaction is the complete disappearance of the sharp, strong carbonyl (C=O) stretching peak from the starting ketone, which typically appears around 1680 cm⁻¹.[15] This is accompanied by the appearance of the broad hydroxyl (O-H) peak in the product spectrum.

Part 3: Applications in Drug Development

The primary and most well-documented application of this compound is its role as a precursor in pharmaceutical manufacturing.

-

Synthesis of Medetomidine: It is a crucial intermediate for Medetomidine, a widely used veterinary pharmaceutical.[1] The synthesis involves converting the alcohol to a more reactive intermediate which is then coupled with an imidazole moiety.

-

Labeled Compound Synthesis: The deuterated isotopologue, this compound-d3, is synthesized for use as an intermediate in the production of labeled Medetomidine.[5][6] These labeled compounds are invaluable tools in pharmacokinetic and metabolic studies during drug development.

-

Research Applications: The compound and its derivatives are also used in broader biomedical research. It has been noted for potential antiseptic, antioxidative, and antimicrobial properties, making it a subject of interest for formulation in topical medications and disinfectants.[16]

Part 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following guidelines are based on standard safety data for similar chemical entities.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation.[17]

-

Skin Irritation: Causes skin irritation.[17]

-

Respiratory Irritation: May cause respiratory irritation.[17]

Protocol for Safe Handling and Storage:

| Aspect | Protocol | Rationale |

| Ventilation | Always handle in a well-ventilated area or a certified chemical fume hood.[18][19][20] | To minimize inhalation of vapors and prevent respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][20][21] | To prevent skin and eye contact. |

| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[18][19][20] | Alcohols are flammable, and their vapors can form explosive mixtures with air. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][18][22] | To prevent contamination, degradation, and the release of flammable vapors. |

| Disposal | Dispose of contents and container in accordance with all local, regional, and national regulations. Do not release into the environment.[18][19] | To ensure environmental protection and regulatory compliance. |

References

- Spectroscopy Online. (2017-04-01). Alcohols—The Rest of the Story.

- Synblock. CAS 33967-19-0 | this compound.

- ChemicalBook. (2025-10-14). Medetomidine Impurity 2 | 33967-19-0.

- Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes.

- PubChem. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438.

- Quora. (2020-01-20). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction?

- SAFETY D

- Chemsigma. This compound [33967-19-0].

- ChemicalBook. This compound-d3 | 159754-92-4.

- ECHEMI. 33967-19-0, this compound Formula.

- Pharmaffiliates. 159754-92-4| Chemical Name : this compound-d3.

- ResearchGate. (2025-08-07). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone.

- Fisher Scientific. (2009-05-21).

- 3M. (2017-11-13).

- Organic Chemistry Portal. Grignard Reaction.

- Web Pages. 1. Grignard Reaction.

- Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.

- Leah4Sci. (2020-02-20).

- antiseptic disinfectant suppliers USA.

- Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents.

- lookchem. 1-(2,4-DIMETHYLPHENYL)

- BLD Pharm. 33967-19-0|this compound.

Sources

- 1. Medetomidine Impurity 2 | 33967-19-0 [chemicalbook.com]

- 2. CAS 33967-19-0 | this compound - Synblock [synblock.com]

- 3. This compound [33967-19-0] | Chemsigma [chemsigma.com]

- 4. echemi.com [echemi.com]

- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. leah4sci.com [leah4sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. fiveable.me [fiveable.me]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. quora.com [quora.com]

- 16. antiseptic disinfectant suppliers USA [americanchemicalsuppliers.com]

- 17. 1-(2,4-DIMETHYLPHENYL)ETHANOL Safety Data Sheets(SDS) lookchem [lookchem.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. multimedia.3m.com [multimedia.3m.com]

- 21. airgas.com [airgas.com]

- 22. 33967-19-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)ethanol

This guide provides a comprehensive overview of the synthetic routes to 1-(3,4-dimethylphenyl)ethanol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental protocols, and comparative analysis of prevalent synthetic methodologies.

Introduction

This compound is a secondary alcohol of significant interest due to its application as a key building block in the synthesis of various biologically active molecules. Its structural motif is present in numerous pharmaceutical compounds, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide will explore the primary synthetic pathways, focusing on the reduction of 3',4'-dimethylacetophenone and the Grignard reaction, providing detailed insights into the causality behind experimental choices and self-validating protocols.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable methods involve the reduction of the corresponding ketone, 3',4'-dimethylacetophenone, or the nucleophilic addition of a methyl group to 3,4-dimethylbenzaldehyde.

I. Reduction of 3',4'-Dimethylacetophenone

The conversion of 3',4'-dimethylacetophenone to this compound is a classic example of ketone reduction.[3] This transformation can be achieved using a variety of reducing agents, each with its own advantages in terms of selectivity, cost, and operational simplicity.

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Its chemoselectivity ensures that other potentially reducible functional groups, such as esters or nitro groups, remain intact under normal reaction conditions.[3]

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during an aqueous workup to yield the final secondary alcohol.[3]

Sources

Spectroscopic Data for 1-(3,4-Dimethylphenyl)ethanol: An In-depth Technical Guide

Introduction

1-(3,4-Dimethylphenyl)ethanol is a secondary benzylic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1] Its structural elucidation and characterization are fundamental for its application in various research and development sectors, including synthetic chemistry, materials science, and drug development. Spectroscopic analysis provides a definitive fingerprint of the molecule, revealing intricate details about its atomic composition and connectivity. This guide offers a comprehensive overview of the predicted spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its spectral characteristics. While experimental data from commercial suppliers like Synblock may be available upon request, this document focuses on predicted data based on established principles of spectroscopy and comparative analysis with structurally similar compounds.[1]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. The key features of this compound include a benzene ring substituted with two methyl groups at positions 3 and 4, and an ethanol group at position 1. The chiral center at the carbinol carbon (the carbon bearing the hydroxyl group) implies the existence of two enantiomers, (R)- and (S)-1-(3,4-Dimethylphenyl)ethanol.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Aromatic C (quaternary, C-1) |

| ~136 | Aromatic C (quaternary, C-3 or C-4) |

| ~135 | Aromatic C (quaternary, C-4 or C-3) |

| ~129 | Aromatic CH (C-5 or C-6) |

| ~126 | Aromatic CH (C-6 or C-5) |

| ~124 | Aromatic CH (C-2) |

| ~70 | Methine C (-CHOH) |

| ~25 | Methyl C of ethanol group (-CH₃) |

| ~19-20 | Aromatic Methyl C (-CH₃) |

Interpretation and Rationale

-

Aromatic Carbons (δ ~124-143): The six carbons of the benzene ring will appear in the downfield region. The quaternary carbons (C-1, C-3, and C-4) will have higher chemical shifts compared to the protonated carbons (C-2, C-5, and C-6). The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

-

Methine Carbon (δ ~70): The carbon of the methine group (-CHOH) is deshielded by the adjacent oxygen atom and will appear around 70 ppm.

-

Methyl Carbons (δ ~19-25): The two aromatic methyl carbons are expected to have similar chemical shifts around 19-20 ppm. The methyl carbon of the ethanol group will be slightly more downfield, around 25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200-1000 | Strong | C-O stretch (secondary alcohol) |

| 890-810 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation and Rationale

-

O-H Stretch (3400-3200 cm⁻¹): The most characteristic peak for an alcohol is the broad, strong absorption due to the stretching of the hydroxyl (O-H) group, broadened by hydrogen bonding. [2]* C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches.

-

C=C Stretches (1610, 1500 cm⁻¹): The presence of the aromatic ring is confirmed by the characteristic C=C stretching vibrations.

-

C-O Stretch (1200-1000 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the secondary alcohol.

-

C-H Bends (890-810 cm⁻¹): The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (salt plates or KBr pellet) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 150 | Molecular ion (M⁺) |

| 135 | Loss of a methyl group (-CH₃) |

| 132 | Loss of water (-H₂O) |

| 107 | Loss of the ethyl group (-CH₂CH₃) |

| 91 | Tropylium ion (rearrangement) |

| 77 | Phenyl cation |

Interpretation and Rationale

-

Molecular Ion (m/z 150): The peak corresponding to the molecular weight of the compound is the molecular ion peak.

-

Loss of a Methyl Group (m/z 135): A common fragmentation pathway for benzylic alcohols is the loss of a methyl group from the ethanol side chain.

-

Loss of Water (m/z 132): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer.

-

Benzylic Cleavage: The bond between the aromatic ring and the ethanol group can cleave, leading to characteristic fragments. The fragmentation of benzyl alcohol itself often shows a prominent peak at m/z 79, which can also be a possibility here. [3]* Tropylium Ion (m/z 91): A common rearrangement in the mass spectra of compounds containing a benzyl group leads to the formation of the stable tropylium ion. * Phenyl Cation (m/z 77): Cleavage of the bond between the ring and the side chain can also result in the formation of a phenyl cation.

The use of a deuterated analog, such as this compound-d3, can be invaluable in confirming fragmentation pathways by observing the mass shifts of the fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common method for GC-MS and often leads to extensive fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the compound.

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on fundamental principles of spectroscopy and comparison with structurally related molecules. The provided experimental protocols outline the standard procedures for acquiring this data. This comprehensive guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this compound, facilitating its use in further scientific endeavors. For definitive structural confirmation, it is always recommended to obtain and analyze experimental spectroscopic data.

References

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. (2019, August 24). Retrieved from [Link]

-

Benzyl alcohol mass spectrum fragmentation. (2023, June 19). Brainly.in. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Retrieved from [Link]

-

This compound-d3 | 159754-92-4. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

Sources

(R)-1-(3,4-dimethylphenyl)ethanol properties

An In-depth Technical Guide to (R)-1-(3,4-dimethylphenyl)ethanol: Synthesis, Characterization, and Application

Introduction

(R)-1-(3,4-dimethylphenyl)ethanol is a chiral secondary benzylic alcohol. Its significance in modern organic synthesis stems from its utility as a versatile chiral building block. Enantiomerically pure alcohols are high-value intermediates in the pharmaceutical, agrochemical, and fine chemical industries, where the specific stereochemistry of a molecule is often critical to its biological activity and efficacy.[1][2] This guide provides a technical overview of the properties, stereoselective synthesis, analytical characterization, and potential applications of the (R)-enantiomer of 1-(3,4-dimethylphenyl)ethanol, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Chiral Properties

The core structure consists of a xylene ring substituted with a chiral hydroxyethyl group. The physical and chiroptical properties are fundamental for its identification and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [3][4] |

| Molecular Weight | 150.22 g/mol | [3][4] |

| CAS Number | 100760-03-0 | [3] |

| Appearance | Colorless Oil (Predicted) | General observation for similar structures |

| Boiling Point | Data not available in searched literature | |

| Density | Data not available in searched literature | |

| Specific Rotation ([α]D) | Data not available in searched literature |

Specific rotation is a critical but currently undocumented property for this specific molecule in public literature. It would be determined experimentally using a polarimeter at a specified concentration, solvent, temperature, and wavelength (typically 589 nm).[5]

Stereoselective Synthesis: Asymmetric Reduction

The most direct and widely adopted strategy for synthesizing enantiopure (R)-1-(3,4-dimethylphenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3',4'-dimethylacetophenone. This transformation can be achieved with high enantioselectivity using either biocatalytic methods or chiral metal catalysts.[1]

Causality in Method Selection: The choice of catalyst is paramount. For the synthesis of the (R)-alcohol, a catalyst with an (R)-configured chiral ligand is typically required. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a borane reducing agent directed by a chiral oxazaborolidine catalyst, is a robust and predictable method for achieving this outcome on a laboratory scale.[6] The catalyst forms a complex with the borane and the ketone, creating a rigid, six-membered transition state that sterically favors hydride delivery to one specific face of the carbonyl, leading to the desired enantiomer.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

This protocol is a representative, self-validating procedure for synthesizing the target compound with high enantiopurity.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.

-

Catalyst and Reagent Addition: Add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 2.5 mmol, 0.1 eq) via syringe. Stir for 10 minutes. Slowly add borane-dimethyl sulfide complex (BH₃-DMS, ~10 M, 3.0 mL, 30 mmol, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Substrate Addition: Dissolve 3',4'-dimethylacetophenone (3.7 g, 25 mmol, 1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (30 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure (R)-1-(3,4-dimethylphenyl)ethanol.

Spectroscopic Characterization

Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established chemical shift principles and data from closely related structural analogs.[7][8][9]

¹H and ¹³C NMR Spectroscopy

The proton and carbon environments can be unambiguously assigned. The benzylic proton (H-1) appears as a characteristic quartet, coupled to the adjacent methyl protons (H-2).

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.15 (m, 3H) | Ar-H |

| ~4.88 (q, J = 6.5 Hz, 1H) | H-1 (CH-OH) |

| ~2.25 (s, 6H) | Ar-CH₃ |

| ~2.10 (br s, 1H) | OH |

| ~1.48 (d, J = 6.5 Hz, 3H) | H-2 (CH₃) |

| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~143.0 | C-4' (Ar-C) |

| ~136.9 | Ar-C |

| ~136.5 | Ar-C |

| ~129.8 | Ar-CH |

| ~126.5 | Ar-CH |

| ~123.0 | Ar-CH |

| ~70.5 | C-1 (CH-OH) |

| ~25.2 | C-2 (CH₃) |

| ~19.6 | Ar-CH₃ |

| ~19.2 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by key functional group absorptions.[10][11]

| IR Absorption (Predicted, cm⁻¹) | Functional Group Vibration |

| ~3350 (broad, strong) | O-H stretch (alcohol) |

| ~3020 (medium) | C-H stretch (aromatic) |

| ~2970 (medium) | C-H stretch (aliphatic) |

| ~1510, 1450 (medium) | C=C stretch (aromatic ring) |

| ~1080 (strong) | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would exhibit predictable fragmentation patterns for a secondary benzylic alcohol.[12]

| Mass-to-Charge (m/z) | Fragment Assignment | Fragmentation Pathway |

| 150 | [M]⁺ | Molecular Ion |

| 135 | [M - CH₃]⁺ | Alpha-cleavage (loss of the methyl group) |

| 132 | [M - H₂O]⁺ | Dehydration |

| 117 | [C₉H₉]⁺ | Loss of CH₃ and H₂O |

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical to validate the success of the asymmetric synthesis. This is most commonly achieved using chiral chromatography (GC or HPLC).

Rationale for Method: Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase is highly effective for separating volatile chiral alcohols. The derivatized cyclodextrin creates a chiral environment within the column, leading to differential interactions with the (R) and (S) enantiomers and thus different retention times.[13][14]

Protocol: Chiral Gas Chromatography

-

Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm film thickness) or equivalent.[14]

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Program: Start at 120 °C, hold for 1 minute, then ramp at 2 °C/min to 160 °C.

-

Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).

-

Analysis: Inject 1 µL of the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| x 100

Applications in Drug Development

(R)-1-(3,4-dimethylphenyl)ethanol serves as a valuable chiral intermediate. The secondary alcohol moiety is a versatile functional group that can be readily oxidized to a ketone, converted to a leaving group for nucleophilic substitution (with inversion of stereochemistry if desired), or used to direct subsequent reactions. Its incorporation into a larger molecule introduces a specific stereocenter, which is often a prerequisite for targeted biological activity in active pharmaceutical ingredients (APIs).[15] While specific public-domain examples of its use in late-stage clinical candidates are scarce, its structural motif is relevant to compounds targeting a range of biological systems.

References

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Ismail, O. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

-

Infrared spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

-

Al-Zahrani, F. et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]

-

Mass spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

-

Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Wang, Y. et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectroscopy Handout. Available at: [Link]

-

Blanco, C. et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chiral Gas Chromatography. ResearchGate. Available at: [Link]

-

API Intermediates. MEDIFF Pharmaceutical Excellence. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

2-(3,4-Dimethylphenyl)ethanol. PubChem. Available at: [Link]

-

1-(2,4-Dimethylphenyl)ethanol. NIST WebBook. Available at: [Link]

-

13C NMR spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

-

1-(2,3-DIMETHYLPHENYL)ETHANOL, (R)-. precisionFDA. Available at: [Link]

-

Optical Activity. Chemistry LibreTexts. Available at: [Link]

-

Supporting Information for Cobalt-Catalyzed Asymmetric Hydrosilylation of Ketones. The Royal Society of Chemistry. Available at: [Link]

-

Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ResearchGate. Available at: [Link]

-

1-(3,5-Dimethylphenyl)ethanol Mass Spectrum. SpectraBase. Available at: [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess. The Organic Chemistry Tutor (YouTube). Available at: [Link]

-

Pharmaceutical Intermediates. Henan Tianfu Chemical. Available at: [Link]

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Available at: [Link]

-

Chiral Drugs: An Overview. Journal of Clinical and Diagnostic Research. Available at: [Link]

-

Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. SciELO. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. gcms.cz [gcms.cz]

- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mediffpharma.com [mediffpharma.com]

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)ethanol is an aromatic alcohol with the chemical formula C₁₀H₁₄O. This compound, while not extensively studied as a primary therapeutic agent, holds significance as a versatile intermediate in organic synthesis. Its structural motif, featuring a chiral secondary alcohol appended to a dimethyl-substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. Notably, a deuterated form of this alcohol serves as an intermediate in the production of labeled Medetomidine, a potent and selective α₂-adrenergic agonist used in veterinary medicine. This guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 33967-19-0 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless Oil |

| Boiling Point | Not readily available |

| Storage | 2-8°C Refrigerator[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. The two most common and practical approaches involve the reduction of the corresponding ketone, 3',4'-dimethylacetophenone, and the Grignard reaction of 3,4-dimethylbenzaldehyde.

Method 1: Reduction of 3',4'-Dimethylacetophenone

The reduction of the carbonyl group of 3',4'-dimethylacetophenone to a secondary alcohol is a highly efficient and widely used method. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, mild reaction conditions, and ease of handling.

-

Choice of Reducing Agent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LAH) because it selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids. This selectivity simplifies the workup procedure and minimizes side reactions.

-

Solvent System: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions. They serve to solubilize both the ketone and the reducing agent and also act as a proton source during the workup to neutralize the intermediate alkoxide.

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, ensuring safety and preventing potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-dimethylacetophenone (1.0 equivalent) in methanol (10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the low temperature and stirring, slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and protonates the resulting alkoxide.

-

Extraction: Remove the methanol from the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Workup: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Method 2: Grignard Synthesis

An alternative and powerful method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 3,4-dimethylbenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).

-

Grignard Reagent: The methylmagnesium halide acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic carbonyl carbon of the aldehyde. This is a classic and reliable method for carbon-carbon bond formation.

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water or alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether (e.g., diethyl ether or tetrahydrofuran) as the solvent.

-

Initiation: The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Initiation: Dissolve methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Aldehyde Addition: Dissolve 3,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with diethyl ether (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of the Precursor: 3',4'-Dimethylacetophenone

The key starting material for the reduction method, 3',4'-dimethylacetophenone, is commercially available but can also be readily synthesized in the laboratory via the Friedel-Crafts acylation of o-xylene.

Friedel-Crafts Acylation of o-Xylene

This electrophilic aromatic substitution reaction involves the acylation of o-xylene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of o-xylene.

-

Regioselectivity: The two methyl groups on the o-xylene ring are ortho- and para-directing activators. The acylation occurs predominantly at the position para to one methyl group and ortho to the other, leading to the desired 3,4-dimethylacetophenone isomer. Steric hindrance generally disfavors acylation at the position between the two methyl groups.

-

Anhydrous Conditions: The Lewis acid catalyst is moisture-sensitive and will be deactivated by water. Therefore, the reaction must be carried out under anhydrous conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a trap, and a magnetic stirrer, place anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Acylating Agent Addition: Cool the suspension in an ice bath and add acetyl chloride (1.0 equivalent) dropwise through the dropping funnel.

-

Substrate Addition: After the formation of the acylium ion complex, add o-xylene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash them with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the resulting crude 3',4'-dimethylacetophenone by vacuum distillation or recrystallization.

Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Data not fully available in public sources. Expected signals would include: a doublet for the methyl group adjacent to the hydroxyl, a quartet for the methine proton, singlets for the two aromatic methyl groups, and multiplets for the aromatic protons. |

| ¹³C NMR | Data not fully available in public sources. Expected signals would include: a signal for the carbinol carbon (C-OH) around 65-75 ppm, signals for the two aromatic methyl carbons, signals for the aromatic carbons, and a signal for the methyl carbon on the ethyl group. |

| IR Spectroscopy | Expected characteristic peaks would include a broad O-H stretch around 3300-3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and the loss of water (M-18). |

Historical Context and Discovery

A specific, documented discovery of this compound in the early chemical literature is not readily apparent. However, its synthesis falls within the realm of well-established and historically significant organic reactions. The development of the Grignard reaction by Victor Grignard in the early 20th century provided a robust method for the formation of alcohols from carbonyl compounds, and it is highly probable that this compound was first synthesized via this route.

Similarly, the Friedel-Crafts acylation, discovered in the late 19th century, laid the groundwork for the synthesis of the precursor ketone. The subsequent reduction of ketones to alcohols using various reagents has been a fundamental transformation in organic chemistry for over a century. Therefore, while a singular "discovery" event may not be recorded, the existence and synthesis of this compound are a direct consequence of the foundational discoveries in synthetic organic chemistry. Its more recent prominence is tied to its utility as a building block in targeted synthesis, particularly for isotopically labeled compounds.

References

-

Pharmaffiliates. This compound-d3. Available at: [Link].

Sources

Literature review of 1-(3,4-Dimethylphenyl)ethanol research

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol: Synthesis, Characterization, and Applications

Introduction

This compound (CAS No: 33967-19-0), a secondary benzylic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , serves as a significant building block in organic synthesis.[1][2] Its structure, featuring a chiral center at the carbinol carbon, makes it a valuable intermediate in the stereoselective synthesis of more complex molecules. This guide provides a comprehensive overview of the current research landscape for this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its synthetic methodologies, analytical characterization, and key applications, with a focus on the scientific principles underpinning these processes.

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound is primarily achieved through two main routes: classical chemical reduction and modern biocatalytic asymmetric synthesis. The choice of method is dictated by the desired outcome, specifically whether a racemic mixture or a specific enantiomer is required.

Chemical Synthesis Routes

Chemical synthesis methods are well-established for producing this compound, typically starting from the corresponding ketone, 3',4'-dimethylacetophenone.

A. Reduction of 3',4'-Dimethylacetophenone: The most direct chemical route involves the reduction of the carbonyl group of 3',4'-dimethylacetophenone.[3][4] This can be accomplished using various reducing agents:

-

Metal Hydride Reagents: Sodium borohydride (NaBH₄) is a common, mild, and effective reagent for this transformation, converting the ketone to the corresponding secondary alcohol. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

-

Catalytic Hydrogenation: Industrial-scale synthesis may employ catalytic hydrogenation. A process using Raney nickel as a catalyst in an aqueous medium under hydrogen pressure (5-10 bar) and elevated temperature (50-100 °C) has been described for a structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanol.[5] This method is scalable and avoids the use of stoichiometric metal hydride reagents.

B. Grignard Reaction: An alternative approach is the Grignard reaction, a classic carbon-carbon bond-forming reaction.[6][7][8] This involves the reaction of 3,4-dimethylbenzaldehyde with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.[6][9]

Caption: Key chemical synthesis routes to this compound.

Biocatalytic Asymmetric Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often critical, as different enantiomers can exhibit vastly different pharmacological activities.[10] Biocatalysis offers an environmentally friendly and highly selective method for producing chiral alcohols like this compound.[11]

The core of this strategy is the asymmetric bioreduction of 1-(3,4-dimethylphenyl)ethanone using whole-cell biocatalysts. These organisms contain enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), that stereoselectively reduce the ketone.[12] This process relies on cofactors like NADH or NADPH, which are regenerated by the cell's metabolism.[11]

Various plant roots and cell cultures have been investigated for this purpose. A study highlighted that sugar beet cell cultures were particularly effective, producing the (S)-enantiomer with high yield and excellent enantiomeric excess (>99% ee).[11] The use of whole cells is advantageous as it circumvents the need for costly isolation of enzymes and addition of co-substrates for cofactor regeneration.[11]

| Biocatalyst | Product Yield (%) | Enantiomeric Excess (ee %) | Enantiomer |

| Sugar Beet Roots | 44.1 - 88.2 | up to 97.2 | (S) |

| Sugar Beet Cell Cultures | 62.1 - 88.2 | >99 | (S) |

| Rhodotorula mucilaginosa | Not specified | Not specified | Not specified |

Data compiled from a study on plant-mediated asymmetric reduction.[10][11]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR : The spectrum would show characteristic signals for the aromatic protons (around 7.0-7.3 ppm), the methine proton (-CHOH) as a quartet (around 4.8 ppm), the two methyl groups on the aromatic ring as singlets (around 2.2 ppm), the methyl group on the chiral center as a doublet (around 1.4 ppm), and the hydroxyl proton as a broad singlet whose chemical shift is concentration and solvent dependent.[13][14][15]

-

¹³C NMR : The spectrum would display distinct signals for the 10 carbon atoms, including the aromatic carbons, the two aromatic methyl carbons, the carbinol carbon (around 65-75 ppm), and the methyl carbon adjacent to it.[13]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[13] Strong C-O stretching is observed near 1050 cm⁻¹.[13] Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 150.[1][2] Common fragmentation patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) or the loss of water ([M-18]⁺).

| Technique | Key Expected Signals/Features |

| ¹H NMR | Aromatic H's (~7.0-7.3 ppm), Methine H (~4.8 ppm, q), Aromatic CH₃'s (~2.2 ppm, s), Carbinol CH₃ (~1.4 ppm, d), OH (variable, broad s) |

| ¹³C NMR | Carbinol C (~65-75 ppm), Aromatic C's, Methyl C's |

| IR | Broad O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹) |

| MS (EI) | Molecular Ion [M]⁺ at m/z 150, fragments at [M-15]⁺, [M-18]⁺ |

Chromatographic Methods

Chromatography is indispensable for assessing the purity and, crucially, the enantiomeric composition of this compound.

-

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the standard method for determining the purity of volatile compounds like alcohols.[16][17][18][19][20] A sharp, symmetric peak on the chromatogram indicates a pure sample.[17] GC-MS provides both retention time data for quantification and mass spectra for definitive identification.[21]

-

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. By using a chiral stationary phase (CSP), the two enantiomers of this compound can be separated and quantified, allowing for an accurate measurement of the ee.

Caption: A typical analytical workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its structure as a versatile chemical intermediate.

-

Pharmaceutical Intermediate : As a substituted benzyl alcohol, it serves as a precursor for a wide range of more complex molecules.[1][22] Its hydroxyl group can be easily converted into other functional groups (e.g., halides, ethers, esters) or used as a handle for further synthetic transformations. One specific application is its use as an intermediate in the production of isotopically labeled Medetomidine, an α2-adrenergic agonist.[23]

-

Chiral Building Block : The enantiomerically pure forms of this compound are particularly valuable. In drug development, the three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets like enzymes and receptors. Using a pre-defined chiral center from a building block like (S)- or (R)-1-(3,4-Dimethylphenyl)ethanol can simplify the synthesis of a target drug molecule and ensure the desired stereochemistry.[10][11]

-

Agrochemicals : Beyond pharmaceuticals, related structures have found applications in other fields. For instance, the structurally similar 1-(3,4-dimethoxyphenyl)ethanol is a starting material for certain insecticide synergists.[5]

Experimental Protocols

Protocol: Synthesis via Reduction of 3',4'-Dimethylacetophenone with NaBH₄

This protocol is a representative procedure based on standard organic chemistry principles for ketone reduction.

-

Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethylacetophenone (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction : Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Protocol: GC-MS Analysis for Purity Determination

This protocol outlines a general method for analyzing volatile organic compounds.[18][19][21]

-

Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Instrument Setup :

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector : Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

-

Oven Program : Start at an initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Instrument Setup :

-

Ion Source : Use Electron Impact (EI) ionization at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer : Scan a mass range from m/z 40 to 300.

-

-

Analysis : Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Interpretation : Analyze the resulting chromatogram to determine the retention time and peak area percentage, which corresponds to the purity of the compound. Confirm the identity by comparing the acquired mass spectrum with a reference library or the expected fragmentation pattern.

Conclusion

This compound is a compound of significant interest due to its role as a versatile chiral intermediate. While traditional chemical methods provide accessible routes to the racemic material, the field is increasingly moving towards biocatalytic asymmetric synthesis to access enantiomerically pure forms required for the life sciences industries. A robust suite of analytical techniques, including NMR, MS, and chiral chromatography, is essential for its complete characterization. As the demand for stereochemically complex molecules in drug discovery and development continues to grow, the importance of well-characterized and accessible chiral building blocks like this compound will undoubtedly increase.

References